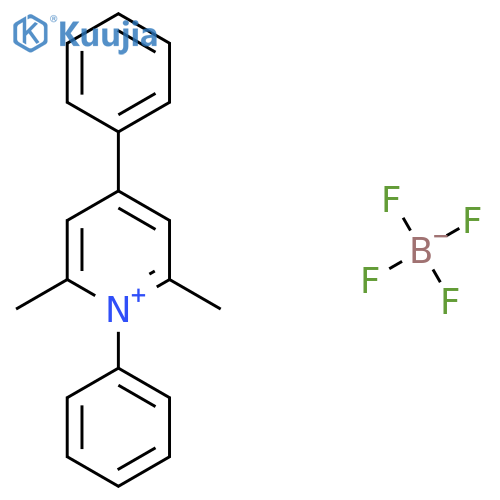Cas no 320600-10-0 (2,6-Dimethyl-1,4-diphenylpyridinium tetrafluoroborate)

320600-10-0 structure
商品名:2,6-Dimethyl-1,4-diphenylpyridinium tetrafluoroborate
CAS番号:320600-10-0
MF:C19H18BF4N
メガワット:347.157538890839
CID:4728498
2,6-Dimethyl-1,4-diphenylpyridinium tetrafluoroborate 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethyl-1,4-diphenylpyridinium tetrafluoroborate
- 2,6-dimethyl-1,4-diphenylpyridin-1-ium;tetrafluoroborate
-
- インチ: 1S/C19H18N.BF4/c1-15-13-18(17-9-5-3-6-10-17)14-16(2)20(15)19-11-7-4-8-12-19;2-1(3,4)5/h3-14H,1-2H3;/q+1;-1
- InChIKey: LUHFZNCYFQLWHC-UHFFFAOYSA-N
- ほほえんだ: F[B-](F)(F)F.[N+]1(C2C=CC=CC=2)C(C)=CC(C2C=CC=CC=2)=CC=1C
計算された属性
- せいみつぶんしりょう: 347.1468424 g/mol
- どういたいしつりょう: 347.1468424 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 295
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 347.2
- トポロジー分子極性表面積: 3.9
2,6-Dimethyl-1,4-diphenylpyridinium tetrafluoroborate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D266310-50mg |
2,6-Dimethyl-1,4-diphenylpyridinium tetrafluoroborate |
320600-10-0 | 50mg |
$ 170.00 | 2022-06-05 | ||
| TRC | D266310-100mg |
2,6-Dimethyl-1,4-diphenylpyridinium tetrafluoroborate |
320600-10-0 | 100mg |
$ 285.00 | 2022-06-05 | ||
| TRC | D266310-250mg |
2,6-Dimethyl-1,4-diphenylpyridinium tetrafluoroborate |
320600-10-0 | 250mg |
$ 570.00 | 2022-06-05 |
2,6-Dimethyl-1,4-diphenylpyridinium tetrafluoroborate 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
320600-10-0 (2,6-Dimethyl-1,4-diphenylpyridinium tetrafluoroborate) 関連製品
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2230780-65-9(IL-17A antagonist 3)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
